N-Desmethyl Rosuvastatin Lactone

Description

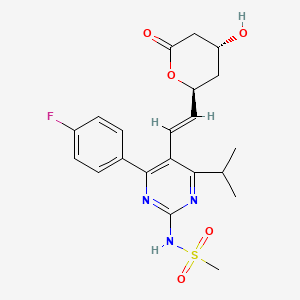

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O5S/c1-12(2)19-17(9-8-16-10-15(26)11-18(27)30-16)20(13-4-6-14(22)7-5-13)24-21(23-19)25-31(3,28)29/h4-9,12,15-16,26H,10-11H2,1-3H3,(H,23,24,25)/b9-8+/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCHZXKSCWERQN-GUFYHEMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation Pathways and Mechanistic Investigations of N Desmethyl Rosuvastatin Lactone

Enzymatic Pathways Leading to Rosuvastatin (B1679574) Metabolites

Rosuvastatin undergoes limited metabolism in the body, with approximately 10% of a dose being recovered as metabolites. crestor.comfda.gov The primary metabolic transformations involve N-desmethylation and lactonization, processes mediated by specific enzyme families.

Role of Cytochrome P450 Isoforms (CYP2C9, CYP2C19, CYP3A4) in N-Desmethylation of Rosuvastatin

The formation of N-desmethyl rosuvastatin, the major metabolite of rosuvastatin, is principally carried out by the cytochrome P450 (CYP) enzyme system. crestor.comfda.gov In vitro studies have identified CYP2C9 as the primary enzyme responsible for this N-desmethylation reaction. crestor.comfda.govnih.govbiocat.com To a lesser extent, CYP2C19 and CYP3A4 also contribute to this metabolic pathway. biocat.comfrontiersin.org It is noteworthy that N-desmethyl rosuvastatin exhibits approximately one-sixth to one-half the HMG-CoA reductase inhibitory activity of the parent compound, rosuvastatin. crestor.comfda.gov Despite the involvement of these CYP enzymes, rosuvastatin's metabolism is not heavily dependent on them, which explains the low potential for clinically significant drug-drug interactions with inhibitors of these enzymes. drugbank.comresearchgate.net

Role of UGT Enzymes (UGT1A3, UGT1A1) and Glucuronidation in Lactonization of Rosuvastatin

The formation of rosuvastatin lactone, another key metabolite, is mediated by uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs). nih.govacs.org Specifically, UGT1A3 has been identified as playing a significant role in the lactonization of rosuvastatin. nih.govchildrensmercy.org Studies have shown that UGT1A1 and UGT2B7 also contribute to the lactonization of various statins, although UGT1A3 demonstrates the highest capacity for this conversion with rosuvastatin. nih.govacs.org This process involves the formation of an acyl-glucuronide intermediate, which can then undergo intramolecular cyclization to form the lactone. The lactone form is generally considered inactive. nih.govchildrensmercy.org

Proposed Mechanisms for N-Desmethyl Rosuvastatin Lactone Formation

The creation of N-Desmethyl Rosuvastatin Lactone likely follows a sequential metabolic process involving the pathways mentioned above.

Lactonization of N-Desmethyl Rosuvastatin Acid

The most probable pathway for the formation of N-Desmethyl Rosuvastatin Lactone involves a two-step process. First, rosuvastatin undergoes N-desmethylation, primarily by CYP2C9, to form N-desmethyl rosuvastatin. crestor.comfda.govbiocat.com Subsequently, this active metabolite, which still possesses the carboxylic acid functional group, can undergo lactonization. This intramolecular cyclization would result in the formation of N-Desmethyl Rosuvastatin Lactone. This lactonization can occur spontaneously under certain pH conditions or be enzymatically mediated, potentially by UGT enzymes, similar to the lactonization of the parent drug. smolecule.com

Alternative Biotransformation Pathways or Synthetic Routes Leading to its Formation

While the sequential pathway of N-desmethylation followed by lactonization is the most plausible biological route, alternative pathways could theoretically exist. For instance, it is conceivable that rosuvastatin lactone could be formed first, followed by N-desmethylation. However, given that N-desmethylation is the major metabolic pathway for rosuvastatin, the former sequence is more likely. crestor.comfda.gov

From a synthetic chemistry perspective, N-Desmethyl Rosuvastatin Lactone can be produced as an intermediate in the synthesis of rosuvastatin. cymitquimica.com This involves chemical reactions designed to create the N-desmethyl analog of rosuvastatin lactone. cymitquimica.com

In Vitro Enzymatic Studies on N-Desmethyl Rosuvastatin Lactone Formation

In vitro studies have been instrumental in elucidating the metabolic pathways of rosuvastatin. Studies using human liver microsomes and recombinant CYP enzymes have confirmed the primary role of CYP2C9 in N-desmethylation. nih.govnih.gov These experiments typically involve incubating rosuvastatin with the enzyme source and cofactors, followed by the analysis of metabolite formation using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

Similarly, in vitro investigations with recombinant UGT enzymes have been crucial in identifying the specific isoforms (UGT1A1, UGT1A3, and UGT2B7) responsible for statin lactonization. nih.govacs.org These studies measure the conversion rate of the statin acid form to its lactone counterpart. For rosuvastatin, UGT1A3 has been shown to have the highest lactonization capacity, although the conversion rate is lower compared to other statins like pitavastatin (B1663618) and atorvastatin. nih.govacs.org

The following table summarizes the key enzymes involved in the formation of rosuvastatin metabolites:

| Metabolite | Precursor | Key Enzymes |

| N-Desmethyl Rosuvastatin | Rosuvastatin | CYP2C9 (major), CYP2C19 (minor), CYP3A4 (minor) crestor.comfda.govnih.govbiocat.comfrontiersin.org |

| Rosuvastatin Lactone | Rosuvastatin | UGT1A3 , UGT1A1, UGT2B7 nih.govacs.orgnih.govchildrensmercy.org |

| N-Desmethyl Rosuvastatin Lactone | N-Desmethyl Rosuvastatin | Likely UGT enzymes (inferred) |

The following table details the findings from in vitro studies on statin lactonization by UGT isoforms:

| Statin | UGT1A1 | UGT1A3 | UGT2B7 |

| Atorvastatin | + | +++ | + |

| Cerivastatin | + | ++ | + |

| Lovastatin | + | ++ | + |

| Pitavastatin | + | ++++ | + |

| Rosuvastatin | + | + | + |

| Simvastatin | - | - | - |

'+' indicates the level of conversion, with more '+' signs denoting a higher rate of lactonization. '-' indicates no conversion observed. Data adapted from studies on UGT-mediated statin lactonization. nih.govacs.org

Enzyme Kinetics and Substrate Specificity for Metabolite Generation

The formation of N-desmethyl rosuvastatin is primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. crestor.comfda.govlongdom.orgdrugbank.com Specifically, CYP2C9 is the principal enzyme responsible for the N-demethylation of rosuvastatin. crestor.comfda.govlongdom.orgdrugbank.comnih.govcaymanchem.comcore.ac.uk To a lesser extent, CYP2C19 and CYP3A4 also contribute to this metabolic conversion. caymanchem.comresearchgate.net In vitro studies have demonstrated that N-desmethyl rosuvastatin possesses approximately one-sixth to one-half the HMG-CoA reductase inhibitory activity of the parent compound, rosuvastatin. crestor.comfda.govlongdom.org

The substrate specificity of the CYP enzymes plays a crucial role. While rosuvastatin is a substrate for CYP2C9, CYP2C19, and CYP3A4, the affinity for CYP2C9 is the highest, making it the primary contributor to the formation of N-desmethyl rosuvastatin. nih.govcaymanchem.commedsafe.govt.nz The lactonization process itself is a chemical transformation of the N-desmethyl metabolite and is not directly dependent on enzyme specificity, but rather on the chemical properties of the molecule and its environment.

Table 1: Key Enzymes in N-Desmethyl Rosuvastatin Formation

| Enzyme Family | Specific Enzyme | Role in Metabolism |

| Cytochrome P450 | CYP2C9 | Primary enzyme for N-demethylation of rosuvastatin. crestor.comfda.govlongdom.orgdrugbank.comnih.govcaymanchem.comcore.ac.uk |

| Cytochrome P450 | CYP2C19 | Minor role in N-demethylation of rosuvastatin. caymanchem.compharmgkb.orgfrontiersin.org |

| Cytochrome P450 | CYP3A4 | Minor role in N-demethylation of rosuvastatin. nih.govcaymanchem.com |

Investigation of Co-factor Requirements in Metabolic Conversion

The enzymatic reactions catalyzed by cytochrome P450 enzymes are dependent on specific co-factors. For the N-demethylation of rosuvastatin by CYP2C9, CYP2C19, and CYP3A4, the essential co-factor is NADPH (Nicotinamide Adenine Dinucleotide Phosphate). NADPH acts as an electron donor, providing the reducing equivalents necessary for the monooxygenase activity of the CYP enzymes.

The lactonization of N-desmethyl rosuvastatin to N-desmethyl rosuvastatin lactone is, as previously mentioned, a pH-dependent process and does not have a direct enzymatic co-factor requirement in the same manner as the CYP-mediated demethylation. The presence of an acidic environment facilitates the intramolecular esterification that leads to the formation of the lactone ring.

Table 2: Co-factor Requirements for Metabolic Steps

| Metabolic Step | Enzyme(s) Involved | Co-factor(s) Required |

| N-demethylation of Rosuvastatin | CYP2C9, CYP2C19, CYP3A4 | NADPH |

| Lactonization of N-desmethyl rosuvastatin | Non-enzymatic (pH-dependent) | None (acidic conditions facilitate the reaction) |

Synthetic Strategies for N Desmethyl Rosuvastatin Lactone

Total Synthesis Approaches to N-Desmethyl Rosuvastatin (B1679574) Lactone

A total synthesis approach to N-Desmethyl Rosuvastatin Lactone has not been extensively published as a primary research focus. However, a plausible synthetic pathway can be constructed based on the well-established methodologies for Rosuvastatin and other statin analogs. This would involve the synthesis of two key fragments: a pyrimidine (B1678525) core bearing a primary sulfonamide and a chiral side-chain, followed by their coupling and final modifications.

The synthesis of the lactone ring, which is part of the characteristic statin side-chain, begins with the construction of a chiral precursor containing the required stereocenters.

Pyrimidine Core Precursor: The central heterocyclic core for the target molecule is a pyrimidine substituted with a 4-fluorophenyl group, an isopropyl group, and a primary methanesulfonamide (B31651) group. The key precursor would be 4-(4-fluorophenyl)-5-formyl-6-isopropyl-2-(methanesulfonamido)pyrimidine . Its synthesis would follow established routes for the analogous N-methylated pyrimidine used in Rosuvastatin synthesis, which typically involves a multicomponent reaction to form the pyrimidine ring. researchgate.net For instance, a Biginelli-type condensation or a similar cyclocondensation strategy could be employed, using methanesulfonamide as one of the building blocks. google.com

Chiral Side-Chain Precursor: The side-chain contains a syn-1,3-diol motif which is cyclized to form the lactone. The synthesis of this chiral unit is a critical aspect of statin synthesis. One common approach involves starting with a chiral building block, such as (S)-3-hydroxy-γ-butyrolactone, and elaborating it to the required length and functionality. mdpi.com Another strategy is the asymmetric synthesis of a 6-carbon intermediate with two stereogenic centers using enzymatic aldol (B89426) reactions, for example, with a deoxyribose-5-phosphate aldolase (B8822740) (DERA). mdpi.com This enzymatic product can then be chemically converted to a protected lactone intermediate like (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde . researchgate.net

The lactone ring is typically formed via intramolecular cyclization (esterification) of the corresponding 3,5-dihydroxyheptenoic acid side chain. In a total synthesis approach, it is often more efficient to construct a protected lactone precursor first and then couple it with the pyrimidine core. researchgate.netresearchgate.net

| Precursor | Key Features | Synthetic Strategy |

| Pyrimidine Core | 4-Fluorophenyl, Isopropyl, and primary Methanesulfonamide groups | Multicomponent cyclocondensation reactions. |

| Chiral Side-Chain | syn-1,3-diol moiety, Lactone ring | Elaboration of chiral pool materials, Asymmetric enzymatic reactions (e.g., aldolase). |

The defining feature of the target compound is the primary sulfonamide group (-NHSO₂Me) attached to the pyrimidine ring, in contrast to the tertiary N-methylsulfonamide of Rosuvastatin.

The introduction of this moiety from the outset is the most direct total synthesis strategy. This involves using a different starting material for the pyrimidine core synthesis compared to the synthesis of Rosuvastatin. Instead of N-methylmethanesulfonamide, methanesulfonamide would be used as the nitrogen-containing component in the cyclocondensation reaction that forms the pyrimidine ring.

An alternative, though less direct, total synthesis approach would be to synthesize the N-methylated pyrimidine core, carry it through the coupling steps, and then perform a demethylation reaction at a late stage. However, performing the demethylation on the final molecule is typically considered a semisynthetic approach.

Semisynthetic Routes from Rosuvastatin or its Derivatives

Semisynthetic methods, starting from Rosuvastatin or its immediate precursors, represent a more common and practical approach to obtaining N-Desmethyl Rosuvastatin Lactone, primarily for use as an analytical standard. smolecule.com

The key transformation in the semisynthesis of N-Desmethyl Rosuvastatin is the cleavage of the N-methyl bond of the sulfonamide group in Rosuvastatin. While this conversion occurs in vivo via cytochrome P450 enzymes (specifically CYP2C9), chemical methods are required for laboratory synthesis. pnas.orgnih.gov

Several chemical methods for the N-demethylation of amides and alkaloids have been reported and could be applied to Rosuvastatin.

Oxidative Demethylation: Copper-catalyzed radical N-demethylation has been shown to be effective for N-methyl amides. organic-chemistry.org This method uses an oxidant like N-fluorobenzenesulfonimide (NFSI) and a copper catalyst (e.g., Cu(acac)₂) to generate an intermediate that decomposes to the N-demethylated product and formaldehyde. organic-chemistry.org

Von Braun Reaction and Chloroformate Reagents: Classical methods for N-demethylation include the use of cyanogen (B1215507) bromide (von Braun reaction) or chloroformate esters (e.g., phenyl chloroformate, 2,2,2-trichloroethyl chloroformate). nih.gov These reagents react with the tertiary amine (or in this case, the N-methyl sulfonamide) to form a carbamate (B1207046) intermediate, which can then be cleaved under specific conditions to yield the secondary amine (or primary sulfonamide). nih.gov

The product of this step would be N-Desmethyl Rosuvastatin (the open-chain carboxylic acid).

| Demethylation Method | Reagents | Key Features |

| Copper-Catalyzed Oxidation | Cu(acac)₂, N-Fluorobenzenesulfonimide (NFSI) | Radical-based mechanism, proceeds under relatively mild conditions. organic-chemistry.org |

| Chloroformate Method | Phenyl chloroformate or other chloroformate esters, followed by hydrolysis | Forms a stable carbamate intermediate; a well-established but often harsh method. nih.gov |

Once N-Desmethyl Rosuvastatin acid is obtained, the final step is the intramolecular cyclization to form the lactone ring. This reaction is an equilibrium process between the open-chain hydroxy acid and the cyclic lactone. chemicalpapers.com

The conversion to the lactone is typically favored under acidic conditions and in aprotic solvents. A common procedure involves dissolving the hydroxy acid in a solvent like acetonitrile (B52724) or dichloromethane (B109758) and treating it with a catalytic amount of a strong acid, such as hydrochloric acid. google.com The reaction drives off water to form the stable six-membered lactone ring. The equilibrium can be shifted towards the lactone form by removing water, for instance, by azeotropic distillation. chemicalpapers.com

Studies on Rosuvastatin have shown that the type of solvent significantly influences the direction of the acid-lactone equilibrium. Aprotic solvents favor the formation of the lactone, while protic aqueous solvents can promote the reverse hydrolysis reaction. chemicalpapers.com

Stereocontrolled Synthesis and Chiral Resolution Methodologies

The biological activity of statins is highly dependent on the specific stereochemistry of the dihydroxy side-chain. For Rosuvastatin and its derivatives, the desired configuration is (3R, 5S) for the acid form, which corresponds to the (2S, 4R) configuration in the lactone form.

Stereocontrolled Synthesis: Achieving the correct stereochemistry is a central challenge in any synthesis. Several strategies have been developed:

Substrate Control: Starting with a chiral precursor, such as an enantiomerically pure ester or lactone, and maintaining stereochemical integrity throughout the synthesis. mdpi.com

Reagent Control: Using chiral reagents or catalysts to induce stereoselectivity. A key step in many Rosuvastatin syntheses is the stereoselective reduction of a β-keto ester to generate the (3R)-hydroxyl group. The Narasaka-Prasad reduction using diethylmethoxyborane (B30974) and sodium borohydride (B1222165) is a widely used method for this transformation. mdpi.com

Olefination Reactions: The double bond connecting the pyrimidine core and the side chain is typically formed via a Wittig or Horner-Wadsworth-Emmons reaction. These reactions can be controlled to yield the desired (E)-isomer. researchgate.net The Julia-Kocienski olefination has also been employed for its high stereoselectivity. researchgate.net

Biocatalysis: Enzymes offer high stereoselectivity under mild conditions. Hydrolases can be used for the kinetic resolution of racemic intermediates, while aldolases can construct the chiral diol backbone from simple achiral starting materials. mdpi.com

Chiral Resolution: Even with stereocontrolled methods, minor amounts of undesired stereoisomers can be formed. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (e.g., CHIRALPAK columns), is a powerful technique used to separate and quantify the enantiomers and diastereomers of statins and their impurities, ensuring the high stereochemical purity of the final compound. nih.gov

Process Development for Research-Scale Production

A plausible and efficient synthetic route for the research-scale production of N-Desmethyl Rosuvastatin Lactone can be conceptualized in several key stages. This process begins with the synthesis of the pyrimidine core, a critical structural component of the molecule. This is followed by the attachment of the heptenoate side chain, which contains the chiral centers essential for its biological activity. Subsequently, the crucial N-demethylation step is performed, followed by the final intramolecular cyclization to form the lactone ring.

The synthesis of the pyrimidine core itself is a significant undertaking, often starting from simpler, commercially available precursors. One established method involves the Biginelli reaction or similar condensation strategies to assemble the dihydropyrimidine (B8664642) ring, which is then aromatized. rsc.org For instance, the reaction of 4-fluorobenzaldehyde, an isopropyl-containing ketoester, and urea (B33335) or a related derivative can form the basic heterocyclic structure. rsc.orggoogle.com

Once the pyrimidine core is functionalized, the side chain is introduced. A common and effective method for this is the Wittig reaction or the Horner-Wadsworth-Emmons olefination. nih.govscribd.comwjpmr.com These reactions couple a phosphonium (B103445) salt or phosphonate (B1237965) ester derived from the pyrimidine aldehyde with a chiral side-chain precursor. Some synthetic strategies even utilize a pre-formed lactonized side chain for this coupling reaction. nih.govscribd.comthieme-connect.com

The N-demethylation of the sulfonamide group presents a key challenge. Various methods exist for the N-demethylation of tertiary amines and sulfonamides, including reactions with chloroformates or through oxidative processes. nih.govchim.it The selection of the demethylation agent is critical to avoid unwanted side reactions on the sensitive functional groups of the molecule.

Finally, the lactonization of the dihydroxy heptenoic acid side chain is typically achieved under acidic conditions. This intramolecular esterification is often spontaneous or can be promoted by the addition of a suitable acid catalyst, leading to the formation of the stable six-membered lactone ring. google.com

Purification at each stage is paramount for a successful research-scale synthesis. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for isolating intermediates and the final product with high purity. lcms.czasianjpr.comscielo.br The development of a robust HPLC method is crucial for both purification and the analytical verification of the final compound's identity and purity. asianjpr.comi-scholar.in

The following tables outline the key steps and representative conditions for the research-scale production of N-Desmethyl Rosuvastatin Lactone, based on established chemical principles and analogous reactions reported in the scientific literature.

Table 1: Synthesis of the Pyrimidine Core

| Step | Reaction | Key Reagents & Solvents | Typical Conditions | Representative Yield |

| 1 | Biginelli-type Condensation | 4-fluorobenzaldehyde, Isopropyl ketoester, Urea derivative, CuCl, H₂SO₄, Methanol (B129727) | Heating | ~84% rsc.org |

| 2 | Aromatization | Nitric Acid (HNO₃), Dichloromethane (CH₂Cl₂) | 0 °C | ~92% rsc.org |

| 3 | Sulfonylation | Tosyl chloride (TsCl), N-methylmethanesulfonamide, K₂CO₃, Butyl acetate | 120 °C | ~83% rsc.org |

| 4 | Reduction to Aldehyde | Diisobutylaluminium hydride (DIBAL-H), Toluene | Low temperature | High |

Table 2: Side-Chain Attachment and Modifications

| Step | Reaction | Key Reagents & Solvents | Typical Conditions | Representative Yield |

| 5 | Wittig/Horner-Wadsworth-Emmons Olefination | Pyrimidine aldehyde, Chiral phosphonium salt/phosphonate, Base (e.g., n-BuLi), THF | -78 °C to RT | 66-71% thieme-connect.com |

| 6 | N-Demethylation | Phenyl chloroformate, followed by hydrolysis (e.g., hydrazine) | Varies | Moderate to High nih.gov |

| 7 | Lactonization | Acidic conditions (e.g., HCl in acetonitrile) | Room Temperature | High google.com |

Table 3: Purification and Analysis

| Step | Method | Stationary Phase | Mobile Phase | Detection | Purity |

| 8 | Preparative HPLC | C18 Reverse Phase | Gradient of Acetonitrile/Methanol and Ammonium Acetate Buffer | UV at 242 nm | >97% thieme-connect.comasianjpr.com |

| 9 | Analytical Verification | Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) | - | - | Structure Confirmed |

Structural Elucidation and Stereochemical Analysis of N Desmethyl Rosuvastatin Lactone

Determination of Absolute and Relative Stereochemistry

The stereochemistry of N-Desmethyl Rosuvastatin (B1679574) Lactone is a critical aspect of its molecular identity. The specific three-dimensional arrangement of its atoms, particularly at its chiral centers, influences its properties and interactions. The molecule contains two defined stereocenters out of a possible two. ncats.io

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is a key technique for separating and quantifying the enantiomers of chiral compounds like N-Desmethyl Rosuvastatin Lactone, ensuring the purity of a specific stereoisomer. High-performance liquid chromatography (HPLC) methods have been developed for the enantiomeric resolution of rosuvastatin and its related substances, including the lactone impurity. ijpda.orgneliti.com

For instance, a normal-phase HPLC method utilizing a CHIRALPAK IB column has been successful in resolving the enantiomer of rosuvastatin from the main compound and its lactone impurity. ijpda.orgneliti.com The mobile phase, a mixture of n-heptane, 2-propanol, and trifluoroacetic acid, allows for effective separation with good resolution. ijpda.orgneliti.com Such methods are validated according to international guidelines to ensure they are linear, precise, and accurate for determining the enantiomeric purity. researchgate.net

Table 1: Chromatographic Conditions for Chiral Separation

| Parameter | Condition |

| Column | CHIRALPAK IB (250 x 4.6mm, 5µm) ijpda.orgneliti.com |

| Mobile Phase | n-heptane: 2-propanol: trifluoroacetic acid (85:15:0.1 v/v) ijpda.orgneliti.com |

| Flow Rate | 1.0 mL/minute ijpda.org |

| Detection | UV at 240 nm researchgate.net |

| Injection Volume | 10 µL ijpda.orgneliti.com |

The limit of detection (LOD) and limit of quantitation (LOQ) for the enantiomer of rosuvastatin have been reported to be as low as 0.07 µg/mL and 0.2 µg/mL, respectively, demonstrating the high sensitivity of these methods. ijpda.orgneliti.com

X-ray Crystallography of N-Desmethyl Rosuvastatin Lactone and its Derivatives

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide information about the stereochemistry of chiral molecules in solution. bruker.comnih.gov

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com This technique is particularly sensitive to the absolute configuration and conformation of molecules. nih.gov VCD has become a powerful tool for determining the absolute stereochemistry of chiral molecules and for studying their conformational properties. bruker.com

ECD spectroscopy , on the other hand, measures the differential absorption of left and right circularly polarized ultraviolet-visible light. nih.gov It is a valuable tool for assigning the absolute configuration of natural products and other chiral compounds. nih.gov The comparison of experimental ECD spectra with those predicted by theoretical calculations, such as time-dependent density functional theory (TDDFT), has become a reliable method for absolute configuration assignment. nih.gov For lactones, the Cotton effect observed around 220 nm in the ECD spectrum, arising from the n → π* transition, has been correlated with the absolute configuration of the lactone ring. rsc.org

The application of both VCD and ECD spectroscopy to N-Desmethyl Rosuvastatin Lactone would provide valuable data to confirm its absolute configuration in solution and offer insights into its conformational preferences.

Conformational Analysis using Computational and Experimental Methods

The conformational flexibility of N-Desmethyl Rosuvastatin Lactone is an important factor influencing its chemical and biological properties. The five- and six-membered lactone rings have specific conformational preferences. imperial.ac.uk The ester function within the lactone ring is held in an enforced s-trans conformation. imperial.ac.uk

Computational methods, such as molecular mechanics and quantum chemical calculations, can be employed to explore the potential energy surface of the molecule and identify its low-energy conformations. These theoretical predictions can then be correlated with experimental data from techniques like NMR spectroscopy and chiroptical methods (VCD and ECD) to build a comprehensive picture of the molecule's conformational landscape.

Spectroscopic Characterization Beyond Routine Identification

Beyond standard identification techniques, advanced spectroscopic methods can provide deeper insights into the structure and properties of N-Desmethyl Rosuvastatin Lactone.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for the simultaneous quantification of rosuvastatin and its metabolites, including N-Desmethyl Rosuvastatin and the lactone form, in biological matrices like human plasma. nih.govuri.edunih.gov These methods are crucial for pharmacokinetic studies.

Table 2: LC-MS/MS Parameters for Analysis

| Parameter | Condition |

| Chromatographic Separation | Zorbax-SB Phenyl column nih.gov |

| Mobile Phase | Gradient mixture of 0.1% v/v glacial acetic acid in 10% v/v methanol (B129727) in water and 40% v/v methanol in acetonitrile (B52724) nih.gov |

| Detection | Positive electrospray ionization mode nih.gov |

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the confirmation of the elemental composition of the molecule and its fragments.

Nuclear Magnetic Resonance (NMR) spectroscopy , including advanced 2D NMR techniques (COSY, HSQC, HMBC), is indispensable for the complete assignment of all proton and carbon signals in the molecule. This detailed assignment is fundamental for confirming the connectivity of the atoms and providing further evidence for the relative stereochemistry.

Chemical Stability and Degradation Pathways of N Desmethyl Rosuvastatin Lactone

Hydrolytic Stability of the Lactone Ring

Specific studies detailing the hydrolytic stability of the lactone ring in N-Desmethyl Rosuvastatin (B1679574) Lactone are not available. Research on the related compound, rosuvastatin lactone, shows that the lactone ring is susceptible to hydrolysis, a reaction that is heavily dependent on pH. nih.govmdpi.com This process involves the reversible opening of the lactone ring to form the active hydroxy acid. nih.gov

There is no specific data on the pH-dependent hydrolysis of N-Desmethyl Rosuvastatin Lactone. For the parent compound, rosuvastatin, significant degradation occurs in acidic conditions, which favors the formation of the lactone ring (lactonization). oup.comnih.govchemicalpapers.com Conversely, under neutral to basic conditions, the open-ring hydroxy acid form is more stable or degradation proceeds through other pathways. oup.commdpi.com It is plausible that N-Desmethyl Rosuvastatin Lactone would exhibit similar pH-dependent behavior, with acidic conditions favoring the lactone form and basic conditions promoting hydrolysis to the corresponding open-ring N-desmethyl rosuvastatin.

No studies have specifically characterized the hydrolytic degradants of N-Desmethyl Rosuvastatin Lactone. Based on the chemistry of statin lactones, the primary hydrolytic degradant would be the parent compound itself, N-desmethyl rosuvastatin, through the opening of the lactone ring.

Oxidative Degradation Pathways

Direct research on the oxidative degradation pathways of N-Desmethyl Rosuvastatin Lactone is absent from the literature. Forced degradation studies on rosuvastatin show that it is susceptible to oxidative stress, often induced by agents like hydrogen peroxide (H₂O₂), leading to the formation of several degradation products. ajpaonline.comoup.comsemanticscholar.org These can include hydroxylated derivatives and other oxidized species. irb.hr Without specific studies, the oxidative degradation products of N-Desmethyl Rosuvastatin Lactone remain uncharacterized.

Photolytic Degradation Studies

There are no specific photolytic degradation studies available for N-Desmethyl Rosuvastatin Lactone. Rosuvastatin has been shown to be sensitive to light, and photolytic degradation is a significant pathway. oup.comresearchgate.net The degradation products formed under photolytic stress for rosuvastatin include its optical isomer and the lactone form. researchgate.net The susceptibility of N-Desmethyl Rosuvastatin Lactone to photolysis has not been investigated.

Thermal Stability and Solid-State Degradation

Information on the thermal stability and solid-state degradation of N-Desmethyl Rosuvastatin Lactone is not available. For rosuvastatin, thermal degradation studies are a standard part of stability testing. ajpaonline.com One study on the kinetics of rosuvastatin degradation found that the formation of rosuvastatin lactone is a major thermal degradation pathway, following first-order kinetics. chemicalpapers.com The thermal behavior of the N-desmethylated lactone form has not been reported.

Kinetic Studies of Degradation Processes

No kinetic studies focusing on the degradation of N-Desmethyl Rosuvastatin Lactone could be found. Kinetic studies on the conversion of rosuvastatin to rosuvastatin lactone indicate that the process is temperature-dependent and follows first-order kinetics. chemicalpapers.com The rate constant for the reverse reaction (hydrolysis of the lactone back to the acid) was found to be significantly greater than for the forward reaction (lactonization). chemicalpapers.com Similar kinetic data for N-Desmethyl Rosuvastatin Lactone is required to understand its stability profile.

Role in Impurity Profiling and Reference Standard Applications in Pharmaceutical Research

Significance of Related Substances Analysis in Drug Development and Quality Control

The analysis of related substances, which are impurities structurally similar to the active pharmaceutical ingredient (API), is a cornerstone of drug development and quality control. royed.intentamus-pharma.co.uk These substances can emerge during the synthesis of the API, through its degradation over time, or as a result of storage conditions. royed.intentamus-pharma.co.uk Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate the identification and quantification of these impurities to ensure they remain below established safety thresholds. royed.inderpharmachemica.com

The primary objective of analyzing related substances in a finished dosage form is to control for degradation products. who.int However, it also serves as a crucial check to confirm that the API used in the manufacturing process meets pharmacopoeial quality standards. who.int This is particularly important for independent control laboratories that may not have access to the manufacturer's proprietary data. who.int The presence and levels of these impurities can directly impact the safety and efficacy of the final drug product. ijrrr.com

The process of identifying and quantifying related substances typically involves sophisticated analytical techniques, with High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) being the most prevalent methods due to their high sensitivity and resolution. tentamus-pharma.co.uknih.gov These methods allow for the separation, identification, and quantification of various impurities present in a pharmaceutical formulation. tentamus-pharma.co.uk

N-Desmethyl Rosuvastatin (B1679574) Lactone as a Reference Standard for Analytical Method Validation

A reference standard is a highly purified compound used as a benchmark for analytical tests. In the context of pharmaceutical analysis, reference standards are indispensable for the validation of analytical methods. N-Desmethyl Rosuvastatin Lactone serves as a crucial reference standard in the analysis of Rosuvastatin and its related impurities. smolecule.com

The validation of an analytical method, as per ICH guidelines, ensures that the method is accurate, precise, linear, and robust for its intended purpose. nih.govnih.govscielo.br By using a well-characterized reference standard of N-Desmethyl Rosuvastatin Lactone, analytical laboratories can:

Confirm the identity of the impurity peak in a chromatogram.

Quantify the amount of N-Desmethyl Rosuvastatin Lactone present in a sample of Rosuvastatin drug substance or product.

Assess the performance of the analytical method, including its limit of detection (LOD) and limit of quantification (LOQ). ijrrr.com

The availability of a certified reference standard for N-Desmethyl Rosuvastatin Lactone allows for the development and validation of sensitive and selective analytical methods, such as UHPLC, capable of separating and quantifying all known impurities of Rosuvastatin. nih.govnih.gov

Development of Control Strategies for N-Desmethyl Rosuvastatin Lactone in Rosuvastatin Research Materials

The control of impurities is a critical aspect of pharmaceutical manufacturing. For Rosuvastatin, this includes managing the levels of N-Desmethyl Rosuvastatin Lactone. Control strategies are developed based on a thorough understanding of how and when this impurity is formed.

Research has shown that N-Desmethyl Rosuvastatin is a metabolite of Rosuvastatin, formed primarily by the action of cytochrome P450 enzymes, particularly CYP2C9. nih.govmdpi.com The lactonization of N-Desmethyl Rosuvastatin can then lead to the formation of N-Desmethyl Rosuvastatin Lactone.

Control strategies for N-Desmethyl Rosuvastatin Lactone in Rosuvastatin research materials and final products involve:

Process Optimization: Understanding the synthetic route and reaction conditions to minimize the formation of this and other impurities.

Analytical Monitoring: Implementing validated analytical methods to routinely test for the presence and quantity of N-Desmethyl Rosuvastatin Lactone in raw materials, intermediates, and the final API. nih.govijptjournal.com

Setting Specification Limits: Establishing acceptable limits for N-Desmethyl Rosuvastatin Lactone in the final drug substance and product, in line with regulatory guidelines. derpharmachemica.com

The development of robust analytical methods, such as isocratic RP-UPLC, allows for the effective quantification of Rosuvastatin and its related impurities, including N-Desmethyl Rosuvastatin Lactone, ensuring the quality and consistency of the final pharmaceutical product. scielo.br

Future Research Perspectives on N Desmethyl Rosuvastatin Lactone

Elucidation of Undiscovered Biotransformation Enzymes and Mechanisms

The metabolic pathway of rosuvastatin (B1679574) to N-Desmethyl Rosuvastatin Lactone involves a two-step process: N-demethylation followed by lactonization. While it is known that rosuvastatin undergoes limited metabolism, with approximately 10% of a dose being recovered as metabolites, the precise enzymes and mechanisms are not fully elucidated. geneesmiddeleninformatiebank.nlnafdac.gov.ng

In vitro studies using human hepatocytes have pointed to Cytochrome P450 (CYP) isoenzymes, particularly CYP2C9, as being primarily responsible for the formation of N-desmethyl rosuvastatin. geneesmiddeleninformatiebank.nlnafdac.gov.ng Other isoenzymes like CYP2C19, CYP3A4, and CYP2D6 are involved to a lesser extent. geneesmiddeleninformatiebank.nlnafdac.gov.ng The subsequent conversion to the lactone form is considered a pH-dependent intramolecular esterification. sci-hub.se However, the potential role of specific enzymes, such as uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs), in facilitating this lactonization process for the N-desmethyl metabolite warrants further investigation. researchgate.netacs.org Future research could focus on identifying the specific UGT isoforms that may be involved and characterizing their kinetic parameters.

Uncovering all the enzymes involved in the biotransformation of N-Desmethyl Rosuvastatin Lactone is crucial for a complete understanding of its metabolic fate.

Advanced Spectroscopic and Structural Characterization Techniques

A comprehensive understanding of the three-dimensional structure of N-Desmethyl Rosuvastatin Lactone is fundamental. While its basic chemical formula (C₂₁H₂₄FN₃O₅S) and molecular weight (449.5 g/mol ) are established, advanced spectroscopic techniques can provide deeper insights. synthinkchemicals.comscbt.com

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for confirming the molecular weight and fragmentation patterns, aiding in its identification in biological samples. researchgate.netsemanticscholar.org Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is essential for elucidating the precise connectivity and stereochemistry of the molecule. researchgate.net Advanced NMR techniques, such as NOESY, could reveal through-space interactions and provide a more detailed picture of its conformation in solution.

Furthermore, X-ray crystallography could potentially be used to determine the solid-state structure, providing definitive information about bond angles, bond lengths, and crystal packing. This detailed structural information is invaluable for understanding its chemical properties and for use in computational modeling studies.

Development of Novel Synthetic Routes with Improved Efficiency or Selectivity

The synthesis of N-Desmethyl Rosuvastatin Lactone as a reference standard is crucial for analytical and metabolic studies. Current synthetic approaches often stem from the synthesis of rosuvastatin itself, which can be complex and involve multiple steps. researchgate.net

Future research could focus on developing more direct and efficient synthetic routes to N-Desmethyl Rosuvastatin Lactone. This could involve exploring novel catalytic methods, such as biocatalysis, which has shown promise in the enantioselective synthesis of statin intermediates. pnas.orgmdpi.com For instance, the use of enzymes like deoxyribose-5-phosphate aldolase (B8822740) (DERA) has been shown to be effective in creating key chiral intermediates with high enantiomeric and diastereomeric excess. pnas.org

Another avenue of exploration is the "lactone pathway," which utilizes a Wittig reaction with a lactonized side chain as a key step. nih.gov Adapting such a strategy specifically for the N-desmethyl analogue could lead to a more streamlined and higher-yielding synthesis. The goal would be to develop a scalable process that provides the compound in high purity for research purposes.

Theoretical and Computational Modeling of its Reactivity and Interactions in in vitro Systems

Computational chemistry offers a powerful lens through which to investigate the properties of N-Desmethyl Rosuvastatin Lactone at a molecular level. sci-hub.se Density Functional Theory (DFT) calculations can be employed to model the electronic structure, predict spectroscopic properties, and understand the molecule's reactivity. sci-hub.se

Furthermore, computational models can be used to explore the potential for N-Desmethyl Rosuvastatin Lactone to interact with drug-metabolizing enzymes and transporters. sci-hub.seexo-ricerca.it By docking the molecule into the active sites of enzymes like CYPs or UGTs, researchers can predict binding affinities and potential inhibitory effects. researchgate.netacs.org This in silico approach can help prioritize experimental studies and provide a theoretical framework for understanding its behavior in in vitro systems.

Q & A

Q. How to address instability of N-Desmethyl Rosuvastatin Lactone in long-term cell culture experiments?

Q. What methodologies validate the absence of cross-reactivity in immunoassays for N-Desmethyl Rosuvastatin Lactone?

Q. Q. How to reconcile discrepancies in metabolite activity between in vitro and in vivo models?

- Methodology : Conduct parallel studies: (1) In vitro CYP450 metabolism assays with human microsomes, and (2) in vivo rodent pharmacokinetics with bile-duct cannulation for fecal metabolite analysis. Compare AUC ratios and metabolite excretion profiles .

Data Analysis & Interpretation

Q. How to statistically evaluate the significance of impurity levels in stability studies?

Q. What are best practices for presenting conflicting data on metabolite bioactivity?

Q. How to ensure reproducibility in molecular dynamics simulations of N-Desmethyl Rosuvastatin Lactone?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.